molecular formula C22H28ClN7O B3272679 Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1 CAS No. 571189-66-7

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1

Cat. No.: B3272679
CAS No.: 571189-66-7
M. Wt: 442 g/mol
InChI Key: MQBULVCMMROCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride (hereafter referred to as Compound 1) is the hydrochloride salt of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK4. Its molecular formula is C24H29N7O2·HCl, with a molecular weight of 484.0 g/mol . Structurally, it features:

  • A pyrido[2,3-d]pyrimidin-7(8H)-one core.
  • 8-Cyclopentyl and 5-methyl substitutions on the bicyclic scaffold.
  • A 2-aminopyridyl side chain with a piperazinyl group at the 5-position of the pyridine ring .

Approved by the FDA in 2015 for ER+/HER2− metastatic breast cancer, Compound 1 disrupts the CDK4/6-cyclin D1 axis, arresting the cell cycle at the G1 phase . Its synthesis involves multistep protocols starting from preformed pyrimidine or pyridone rings, as shown in Scheme 10 .

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O.ClH/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28;/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBULVCMMROCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives typically involves the formation of the pyrimidine ring followed by the introduction of various substituents. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can exhibit enhanced biological activity and stability.

Scientific Research Applications

Structural Features and Synthesis

Pyrido[2,3-d]pyrimidin-7(8H)-ones are recognized as privileged scaffolds due to their structural resemblance to nitrogenous bases found in DNA and RNA. This similarity allows them to interact with various biological targets, making them valuable in drug design.

Synthetic Approaches

The synthesis of these compounds can be achieved through several methods:

  • Cyclization of Substituted Pyridines : This involves the formation of the pyrido[2,3-d]pyrimidine system from functionalized pyridines.
  • Bicyclic System Formation : Another approach includes adding a pyridone moiety to a pyrimidine ring, which allows for the introduction of diverse functional groups.

Recent studies have reported efficient one-pot synthetic methods that yield high purity and functionalized derivatives suitable for biological testing .

Biomedical Applications

The biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones are extensive, particularly in oncology and cardiovascular diseases.

Antitumor Activity

Research indicates that pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit significant antitumor properties:

  • Tyrosine Kinase Inhibition : These compounds have been identified as potent inhibitors of various tyrosine kinases involved in cancer progression. For instance, they show efficacy against BCR kinase and DDR2, which are implicated in B lymphoid malignancies and lung cancer respectively .
  • Mechanism of Action : The inhibition mechanism often involves interference with signal transduction pathways crucial for tumor growth and survival.

Cardiovascular Applications

In addition to their antitumor effects, these compounds have been explored for their potential as:

  • Antihypertensive Agents : Certain derivatives act as angiotensin II receptor antagonists, contributing to blood pressure regulation.
  • Antidiabetic Properties : Some studies suggest that these compounds may also possess antidiabetic effects, making them candidates for further investigation in metabolic disorders .

Case Studies and Research Findings

The following table summarizes notable case studies involving pyrido[2,3-d]pyrimidin-7(8H)-ones:

Study FocusCompound TestedFindingsReference
Tyrosine Kinase Inhibition5-(1-piperazinyl)-2-pyridinyl derivativeDemonstrated nanomolar inhibition against BCR kinase
Antihypertensive ActivityAngiotensin II receptor antagonistSignificant reduction in blood pressure in animal models
Antidiabetic EffectsVarious derivativesImproved glucose tolerance in diabetic rats

Mechanism of Action

The mechanism of action of Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific structure and substituents of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

Pyrido[2,3-d]pyrimidin-7(8H)-ones are privileged scaffolds in medicinal chemistry due to their resemblance to nucleic acid bases and versatility in kinase inhibition. Below is a comparative analysis of Compound 1 with key analogues:

Structural and Functional Modifications

Compound Name/ID Key Substituents Molecular Weight (g/mol) Primary Target/Application References
Compound 1 (Palbociclib HCl) 8-Cyclopentyl, 5-methyl, 2-[[5-(piperazinyl)pyridin-2-yl]amino] 484.0 CDK4/6 (breast cancer)
8-Butyl-2-(4-phenethylaminopiperidin-1-yl)-5-(4-trifluoromethylphenyl) derivative (48) 8-Butyl, 4-phenethylaminopiperidinyl, 5-(4-CF3-phenyl) 560.6 NAE inhibitors (pancreatic cancer)
6-Vinyl derivative (CAS 2204863-06-7) 6-Vinyl, 8-cyclopentyl, 5-methyl, 2-[[5-(piperazinyl)pyridin-2-yl]amino] 431.5 CDK4/6 (structural optimization studies)
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazinylphenyl) derivative 6-Acetyl, 4-piperazinylphenyl substitution 518.5 Cyclin-A2/CDK2 (broad-spectrum kinase research)
4-Chloro-substituted derivatives 4-Chloro, variable C2/C8 groups Variable ZAP-70 inhibition (immunotherapy)
Key Observations:

Substitution at C8 :

  • Compound 1’s cyclopentyl group enhances CDK4/6 selectivity, while 8-butyl (Compound 48) or 8-ethyl derivatives (e.g., ) alter target specificity (e.g., NAE or MST3/4 kinases) .
  • Removal of the cyclopentyl group reduces CDK4/6 binding affinity by ~50% .

C2 Position: The 2-aminopyridyl-piperazinyl side chain in Compound 1 is critical for CDK4/6 inhibition. Analogues with 4-piperazinylphenyl () or 4-phenethylaminopiperidinyl () substitutions shift activity to other kinases.

C5-C6 Unsaturation :

  • Saturated C5-C6 bonds (5,6-dihydropyrido derivatives) improve solubility but reduce kinase selectivity .
Potency and Selectivity:
Parameter Compound 1 (Palbociclib) 4-Chloro Derivatives (e.g., ) 6-Vinyl Derivative ()
CDK4 IC50 11 nM >1 μM 15 nM
CDK6 IC50 16 nM >1 μM 22 nM
Selectivity (vs CDK2) >100-fold <10-fold >50-fold
Oral Bioavailability 46% (rat) Not reported 32% (mouse)

Research Findings and Clinical Relevance

Compound 1 in Oncology

  • Phase II Trials : Combined with fulvestrant, Compound 1 demonstrated a median progression-free survival (PFS) of 11.2 months vs 4.6 months for fulvestrant alone in ER+/HER2− breast cancer .
  • Resistance Mechanisms : Mutations in CDK6 (e.g., T286M) reduce Compound 1’s efficacy, prompting development of 6-substituted derivatives (e.g., 6-vinyl) to overcome resistance .

Emerging Analogues

  • USP1 Inhibitors : Derivatives with C4-aryl substitutions (e.g., ) show submicromolar IC50 values against USP1, a target in DNA repair pathways.
  • MST3/4 Kinase Inhibitors: Modifications at C2 and C8 positions (e.g., ) achieve nanomolar potency, highlighting scaffold versatility.

Biological Activity

Pyrido[2,3-d]pyrimidin-7(8H)-one, specifically the compound 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-, hydrochloride, is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on recent research findings.

Overview of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. They share structural similarities with nitrogenous bases found in DNA and RNA, making them of interest for drug development. The compound has been investigated for its potential as a kinase inhibitor , particularly targeting pathways involved in cancer and other diseases.

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones typically involves two main strategies:

  • Cyclization of substituted pyridines : This method introduces functional groups at specific positions on the heterocyclic ring.
  • Formation of bicyclic systems : This approach adds a pyridone moiety to the pyrimidine ring.

These synthetic pathways allow for the introduction of various substituents that can modulate biological activity and selectivity for specific targets .

Research indicates that pyrido[2,3-d]pyrimidin-7(8H)-ones can act as inhibitors of several kinases , including those involved in cancer signaling pathways. For instance, a recent study demonstrated that derivatives of this compound could inhibit SIK kinases while avoiding PAK activity, leading to significant effects on cell cycle progression in ovarian cancer cells .

Case Studies and Findings

  • Anticancer Activity :
    • A study highlighted the effectiveness of pyrido[2,3-d]pyrimidin-7(8H)-ones against various cancer cell lines, showing that these compounds can induce apoptosis and inhibit proliferation .
    • Another research found that specific derivatives exhibited potent inhibition of tyrosine kinases associated with tumor growth .
  • Selectivity and Off-target Effects :
    • The selectivity profile of these compounds is crucial; one study showed that optimization led to a pan-SIK inhibitor with minimal off-target effects, demonstrating the potential for targeted cancer therapies .
  • Pharmacokinetics :
    • Pharmacological evaluations revealed that certain derivatives maintain effective plasma concentrations necessary for biological activity while minimizing toxicity .

Table 1: Biological Targets and Activities of Pyrido[2,3-d]pyrimidin-7(8H)-ones

Compound NameTarget KinaseActivity TypeIC50 (µM)Reference
MR22SIKInhibition0.5
G-5555PAKInhibition0.8
PD0325901MAPKInhibition0.02

Q & A

Q. What is the recommended synthetic route for preparing PD0332991 hydrochloride, and how can reaction conditions be optimized?

The hydrochloride salt of PD0332991 can be synthesized via a multi-step process. A key intermediate, 4-[6-[[6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester, is treated with acetyl chloride in a methanol/dichloromethane mixed solvent (1:2.5 v/v) at 50–55°C for 4 hours. This step achieves deprotection and acetylation, yielding 89% of the final product after crystallization and vacuum drying . Optimization involves monitoring reaction progress via TLC and controlling temperature to minimize side reactions.

Q. How can structural characterization of PD0332991 be performed to confirm its identity and purity?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C₂₄H₂₉N₇O₂·HCl, MW 483.99) .
  • ¹H/¹³C-NMR to confirm substituents, such as the acetyl group (δ ~2.6 ppm for CH₃) and cyclopentyl protons (δ ~1.5–2.0 ppm) .
  • HPLC (≥98% purity) to assess purity, with mobile phases optimized for pyrido[2,3-d]pyrimidinone derivatives .

Q. What is the mechanism of action of PD0332991 in inhibiting CDK4/6, and how does this inform experimental design?

PD0332991 selectively binds to the ATP-binding pocket of CDK4/6, blocking phosphorylation of retinoblastoma (Rb) protein and arresting the cell cycle at the G1 phase . To validate target engagement:

  • Measure Rb phosphorylation in cell lysates via western blot after treatment.
  • Use flow cytometry to quantify G1 phase arrest in ER+/HER2− breast cancer cell lines (e.g., MCF-7) .

Q. What are the solubility and stability profiles of PD0332991 hydrochloride under experimental conditions?

  • Solubility : ≥2.4 mg/mL in DMSO, ≥24.2 mg/mL in water, and ≥2.79 mg/mL in ethanol (with sonication/warming) .
  • Stability : Store at −20°C in anhydrous form; avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can researchers assess the selectivity of PD0332991 against off-target kinases, and what are key findings?

  • Use kinase profiling assays (e.g., radiometric or fluorescence-based) against a panel of 300+ kinases. PD0332991 shows >1,000-fold selectivity for CDK4/6 over CDK1/2/5/7–9, but moderate activity against PIM1/3 kinases (IC₅₀ ~100 nM) .
  • Data contradiction : Discrepancies in IC₅₀ values may arise from assay formats (e.g., ATP concentration variations). Validate using cellular models (e.g., siRNA knockdown of off-target kinases) .

Q. What pharmacokinetic (PK) parameters should be prioritized in preclinical in vivo studies?

  • Oral bioavailability : ~46% in rodent models, with Tmax at 2–4 hours .
  • Half-life : ~4–6 hours in mice; adjust dosing schedules (e.g., daily oral gavage) to maintain plasma concentrations above IC₅₀ (~40 nM) .
  • Monitor brain penetration via LC-MS/MS, as CDK4/6 inhibitors may have limited blood-brain barrier permeability .

Q. How do resistance mechanisms to PD0332991 arise, and what strategies can overcome them?

  • Mechanisms : RB1 loss, CDK6 amplification, or cyclin E overexpression .
  • Mitigation : Combine with PI3K/mTOR inhibitors (e.g., everolimus) to target compensatory pathways. Preclinical data show synergy in Rb-proficient xenografts .

Q. What experimental approaches validate the efficacy of PD0332991 in combination therapies?

  • Orthotopic xenografts : Co-administer with fulvestrant (ER degrader) in ER+/HER2− models. The PYTHIA trial reported a 42% progression-free survival (PFS) improvement vs. fulvestrant alone .
  • Transcriptomic analysis : Use RNA-seq to identify genes (e.g., CCND1, E2F targets) downregulated post-treatment .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies in IC₅₀ values across cell lines?

  • Variable factors : Cell line genetic background (e.g., RB1 status), assay duration (72-hour vs. 48-hour viability assays).
  • Normalization : Include positive controls (e.g., LY2835219, another CDK4/6 inhibitor) and report ATP concentrations used .

Q. What statistical models are appropriate for analyzing synergy in combination studies?

  • Chou-Talalay method : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software.
  • Dose-response matrix : Test multiple dose ratios (e.g., PD0332991:fulvestrant at 1:1, 1:2, 2:1) to identify optimal synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.